

Challenges in the chemical separation of Nickel-60 from complex matrices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel-60

Cat. No.: B576911

[Get Quote](#)

Technical Support Center: Chemical Separation of Nickel-60

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical separation of **Nickel-60** (^{60}Ni) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating ^{60}Ni from complex matrices?

A1: The primary challenges in separating ^{60}Ni include:

- **Isobaric Interferences:** The presence of other stable isotopes of nickel (^{58}Ni , ^{61}Ni , ^{62}Ni , ^{64}Ni) and isotopes of other elements with the same mass number can interfere with accurate quantification.
- **Interfering Elements:** Complex matrices, especially those from irradiated targets, often contain significant quantities of cobalt (Co), copper (Cu), and iron (Fe), which have similar chemical properties to nickel, making separation difficult.[\[1\]](#)
- **Matrix Effects:** The bulk components of the sample matrix can suppress or enhance the signal of ^{60}Ni during analysis by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), leading to inaccurate results.[\[2\]](#)

- Low Concentration: In many applications, ^{60}Ni may be present at trace levels, requiring highly efficient and sensitive separation and detection methods.
- Radiological Safety: When separating ^{60}Ni from irradiated materials, the presence of radioactive isotopes necessitates specialized handling procedures and facilities to ensure safety.

Q2: Which separation techniques are most effective for ^{60}Ni purification?

A2: The most common and effective techniques for ^{60}Ni purification are:

- Ion Exchange Chromatography: This is a widely used technique that separates ions based on their affinity for a stationary resin. Strong cation exchange resins like AG50W-X8 are particularly effective for nickel separation.[3][4]
- Solvent Extraction (Liquid-Liquid Extraction): This method involves the selective transfer of ^{60}Ni from an aqueous solution to an immiscible organic solvent containing a specific extractant. LIX® reagents are commonly used for nickel extraction.[5][6]
- Precipitation: Selective precipitation of nickel as a salt, such as nickel dimethylglyoxime, can be used for purification.[7]

Q3: How can I minimize cobalt and copper contamination during ^{60}Ni separation?

A3: Minimizing cobalt and copper contamination is a critical step.

- For cobalt, separation can be achieved by controlling the pH and using specific extractants in solvent extraction. For example, Cyanex 272 can selectively extract cobalt from nickel in certain conditions.[8] Oxidative precipitation can also selectively remove cobalt.[1]
- For copper, solvent extraction with hydroxyoxime extractants like LIX® 984N at a controlled pH can effectively separate copper from nickel.[5] Electrolytic methods can also be employed for selective copper removal.[9]

Q4: What is the role of Dimethylglyoxime (DMG) in nickel purification?

A4: Dimethylglyoxime is a highly selective chelating agent that forms a bright red precipitate with nickel(II) ions in a neutral or slightly alkaline solution. This reaction is very specific to nickel, allowing for its effective separation from other metals.^[7] It is a common method for the gravimetric determination and purification of nickel.

Troubleshooting Guides

Ion Exchange Chromatography

Problem	Possible Cause	Troubleshooting Steps
Low or no recovery of ^{60}Ni	Incorrect pH of the loading solution.	Ensure the pH of the sample solution is optimized for ^{60}Ni binding to the resin. For cation exchange, the pH should generally be acidic.
Interfering ions competing for binding sites.	Pre-treat the sample to remove high concentrations of competing ions like Co^{2+} and Cu^{2+} .	
Incomplete elution of ^{60}Ni .	Use a stronger eluent or increase the eluent concentration. Ensure a sufficient volume of eluent is passed through the column.	
Co-elution of interfering metals (e.g., Co, Cu)	Inadequate separation conditions.	Optimize the eluent composition and gradient. A shallower gradient can improve resolution between nickel and interfering metals.
Column overloading.	Reduce the amount of sample loaded onto the column.	
Poor peak shape (tailing or fronting)	Column packing issues.	Rewrap the column to ensure a uniform bed.
Presence of particulates in the sample.	Filter the sample before loading it onto the column.	

Solvent Extraction

Problem	Possible Cause	Troubleshooting Steps
Low extraction efficiency of ^{60}Ni	Incorrect pH of the aqueous phase.	Adjust the pH of the aqueous solution to the optimal range for the specific extractant being used. For many LIX reagents, a slightly acidic to neutral pH is optimal for nickel extraction.[5][6]
Insufficient mixing/contact time.	Increase the mixing speed and/or contact time to ensure equilibrium is reached between the aqueous and organic phases.	
Inappropriate organic-to-aqueous phase ratio (O:A).	Optimize the O:A ratio. A higher ratio may be needed for dilute solutions.	
Formation of a stable emulsion	High concentration of certain impurities or surfactants.	Add a demulsifier or modify the pH of the aqueous phase.
Excessive mixing speed.	Reduce the agitation speed during extraction.	
Poor stripping of ^{60}Ni from the organic phase	Stripping solution is not acidic enough.	Use a more concentrated acid solution (e.g., sulfuric acid) for stripping.[5]
Insufficient contact time during stripping.	Increase the mixing time for the stripping step.	

Quantitative Data

Table 1: Comparison of Nickel-Copper Separation using LIX® 984N.[5]

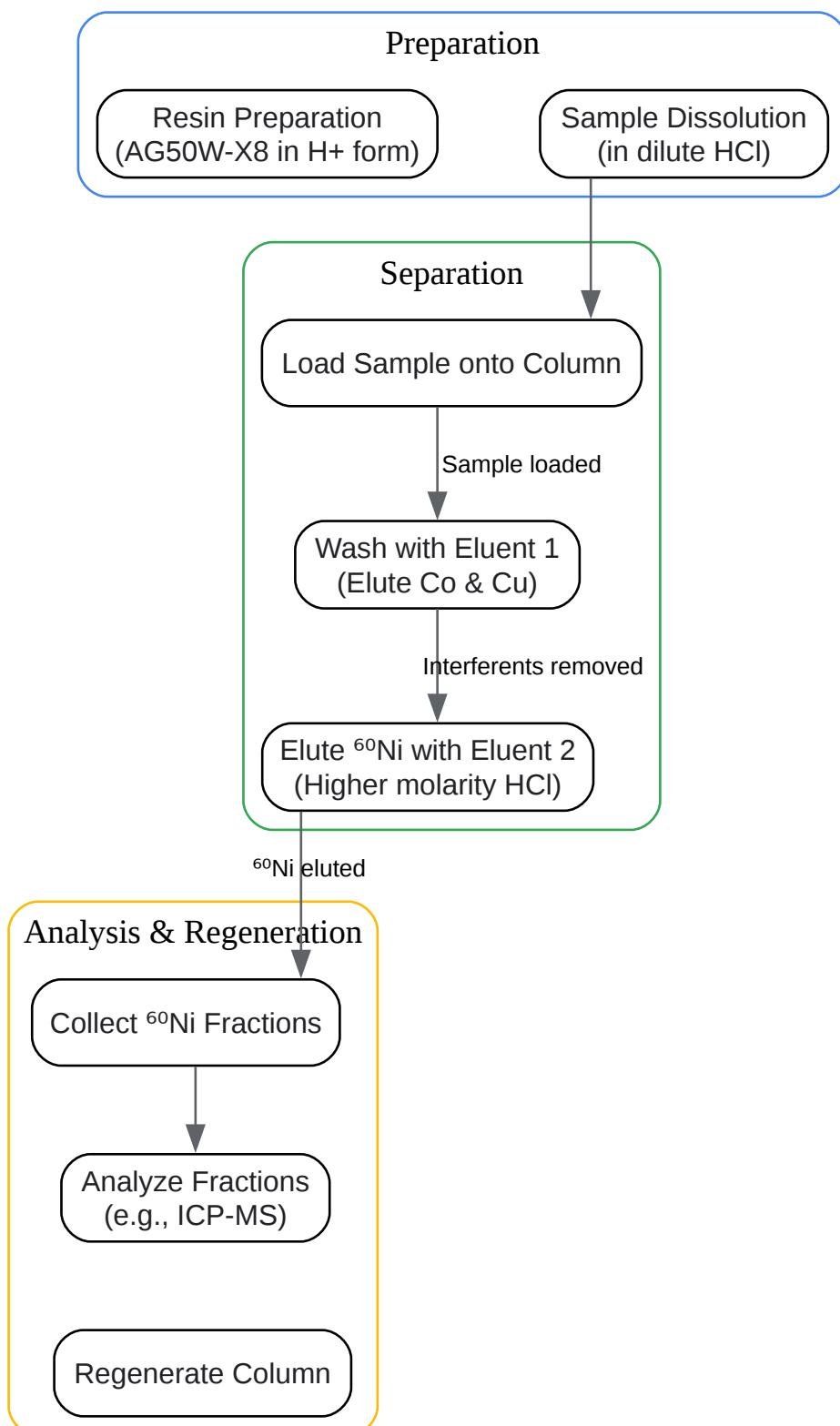
Parameter	Condition	Copper Extraction (%)	Nickel Extraction (%)	Separation Factor (β)
Equilibrium pH	0.36	61	< 6	High
0.91	91	< 8	High	
Organic:Aqueous Ratio	3:4 (Two-stage)	>99	-	-

Table 2: Nickel Extraction from Ammoniacal Solutions using LIX 64N.[\[10\]](#)

Parameter	Condition	Nickel Extraction (%)
Number of Extraction Stages	3	>99
Mixer Residence Time	5-6 minutes/stage	-

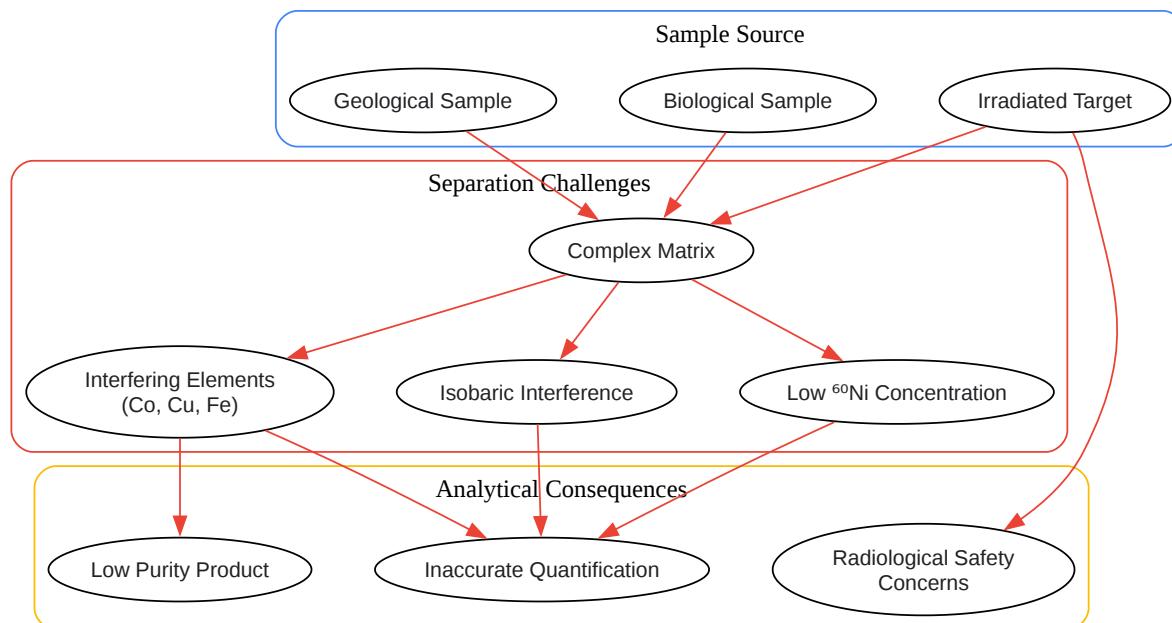
Experimental Protocols

Detailed Methodology: Ion Exchange Separation of ^{60}Ni from Cobalt and Copper


This protocol is a general guideline and may require optimization based on the specific sample matrix.

- Resin Preparation:
 - Use a strong cation exchange resin (e.g., AG50W-X8, 100-200 mesh).
 - Prepare a slurry of the resin in deionized water and pour it into a chromatography column to the desired bed height.
 - Wash the resin with 3-4 bed volumes of 2 M HCl to ensure it is in the H^+ form.
 - Equilibrate the column by passing 3-4 bed volumes of the loading solution (e.g., 0.1 M HCl) until the effluent pH matches the loading solution pH.
- Sample Preparation and Loading:

- Dissolve the sample containing ^{60}Ni , Co, and Cu in a suitable acidic solution (e.g., 0.1 M HCl).
- Filter the sample to remove any particulate matter.
- Load the prepared sample onto the equilibrated column at a controlled flow rate.
- Elution of Interfering Elements:
 - Selectively elute copper and cobalt using an appropriate eluent. For example, a stepwise gradient of increasing HCl concentration can be used. Copper and cobalt will typically elute at lower acid concentrations than nickel. The exact concentrations should be determined experimentally.
- Elution of ^{60}Ni :
 - After the interfering elements have been washed from the column, elute the purified ^{60}Ni using a higher concentration of HCl (e.g., 2 M - 4 M HCl).
 - Collect the eluate in fractions and analyze each fraction for ^{60}Ni content.
- Regeneration:
 - Regenerate the column by washing with a high concentration of acid (e.g., 4 M HCl) followed by deionized water to prepare it for the next use.


Visualizations

Experimental Workflow for Ion Exchange Separation of ^{60}Ni

[Click to download full resolution via product page](#)

Caption: Workflow for ⁶⁰Ni purification using ion exchange chromatography.

Logical Relationship of Challenges in ^{60}Ni Separation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sibran.ru [sibran.ru]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]

- 4. bio-rad.com [bio-rad.com]
- 5. Liquid-liquid extraction and separation of copper(II) and nickel(II) using LIX®984N [scielo.org.za]
- 6. Separation of Copper and Nickel by Solvent Extraction Using LIX 664N [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. teck.com [teck.com]
- 9. mdpi.com [mdpi.com]
- 10. Copper & Nickel Solvent Extraction - 911Metallurgist [911metallurgist.com]
- To cite this document: BenchChem. [Challenges in the chemical separation of Nickel-60 from complex matrices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576911#challenges-in-the-chemical-separation-of-nickel-60-from-complex-matrices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com